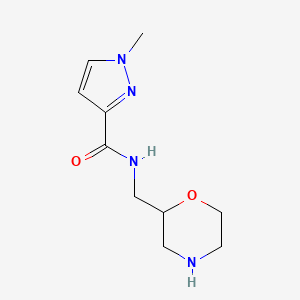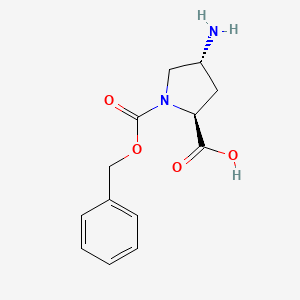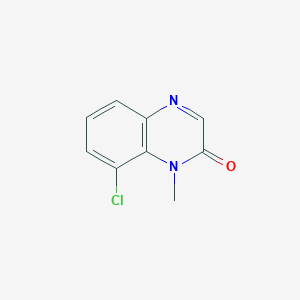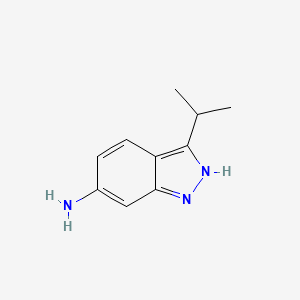
3-Isopropyl-1H-indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-1H-indazol-6-amine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the indazole core .
Industrial Production Methods
Industrial production of 3-Isopropyl-1H-indazol-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropyl-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed
The major products formed from these reactions include substituted indazoles with various functional groups, which can be further utilized in medicinal chemistry and other applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-1H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism, which plays a role in immune response modulation and cancer progression . The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells is mediated through pathways involving p53 and Bcl2 family members .
Vergleich Mit ähnlichen Verbindungen
3-Isopropyl-1H-indazol-6-amine can be compared with other indazole derivatives, such as:
Niraparib: An anticancer drug used for treating ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
These compounds share a similar indazole core but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern and its potential as an IDO1 inhibitor .
Eigenschaften
Molekularformel |
C10H13N3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
3-propan-2-yl-2H-indazol-6-amine |
InChI |
InChI=1S/C10H13N3/c1-6(2)10-8-4-3-7(11)5-9(8)12-13-10/h3-6H,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
SSPKDXINCZYGJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C2C=CC(=CC2=NN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


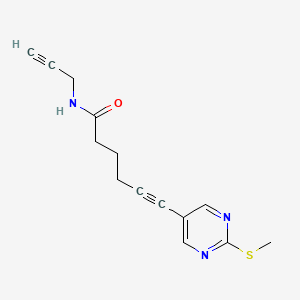
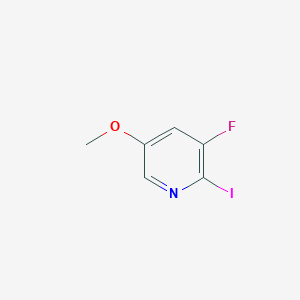
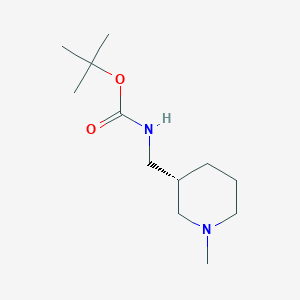
![4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221063.png)
![(R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B15221071.png)
![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)
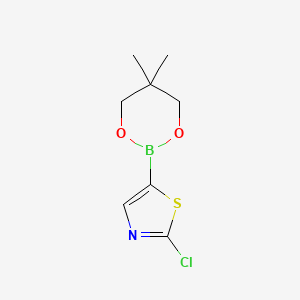
![Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B15221094.png)
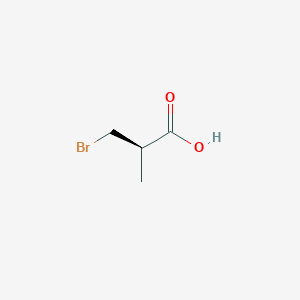
![(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one](/img/structure/B15221126.png)
![(R)-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B15221130.png)
